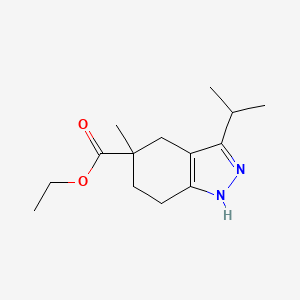![molecular formula C12H17Cl2N3 B14037913 (S)-3-(Pyrrolidin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B14037913.png)
(S)-3-(Pyrrolidin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-(Pyrrolidin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyrrolidine ring and a pyrrolopyridine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Pyrrolidin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride typically involves multi-step organic reactions. The starting materials often include pyrrolidine and pyrrolopyridine derivatives. The synthetic route may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions.
Attachment of the Pyrrolopyridine Core: This step may involve coupling reactions using reagents such as palladium catalysts.
Purification and Crystallization: The final product is often purified using techniques like recrystallization and chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Automated Purification Systems: For consistent quality and scalability.
化学反应分析
Types of Reactions
(S)-3-(Pyrrolidin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolopyridine derivatives with additional functional groups.
科学研究应用
(S)-3-(Pyrrolidin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (S)-3-(Pyrrolidin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic pathways.
Receptors: Binding to receptor sites and modulating their activity.
Signaling Pathways: Influencing cellular signaling mechanisms.
相似化合物的比较
Similar Compounds
®-3-(Pyrrolidin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride: The enantiomer of the compound with different stereochemistry.
Pyrrolopyridine Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
(S)-3-(Pyrrolidin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride is unique due to its specific stereochemistry and the presence of both pyrrolidine and pyrrolopyridine rings, which may confer distinct chemical and biological properties.
属性
分子式 |
C12H17Cl2N3 |
|---|---|
分子量 |
274.19 g/mol |
IUPAC 名称 |
3-[[(2S)-pyrrolidin-2-yl]methyl]-1H-pyrrolo[2,3-b]pyridine;dihydrochloride |
InChI |
InChI=1S/C12H15N3.2ClH/c1-3-10(13-5-1)7-9-8-15-12-11(9)4-2-6-14-12;;/h2,4,6,8,10,13H,1,3,5,7H2,(H,14,15);2*1H/t10-;;/m0../s1 |
InChI 键 |
KIZVXZXZUANFAT-XRIOVQLTSA-N |
手性 SMILES |
C1C[C@H](NC1)CC2=CNC3=C2C=CC=N3.Cl.Cl |
规范 SMILES |
C1CC(NC1)CC2=CNC3=C2C=CC=N3.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















